molecular formula C9H10N4 B2784392 (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 886361-75-7

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B2784392
CAS No.: 886361-75-7
M. Wt: 174.207
InChI Key: LHCAALSSPCHRFS-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a methanamine group

Scientific Research Applications

Chemistry: (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs with antifungal, antiviral, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

Target of Action

The primary targets of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine are Steroid Sulfatase (STS) , Mycobacterial Leucyl-tRNA Synthetase (LeuRS) , and Methionyl-tRNA Synthetase (MetRS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are precursors for the biosynthesis of active estrogens and androgens . LeuRS and MetRS are enzymes involved in protein synthesis .

Mode of Action

The compound interacts with its targets through various mechanisms. In the case of STS, the compound’s sulfamate group (sulfate mimic) is speculated to undergo a nucleophilic substitution reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site . The compound’s triazole moieties and triazole-linked aromatic rings stabilize in the STS active site through a multitude of van der Waals interactions .

Biochemical Pathways

The compound affects the steroidogenesis pathway by inhibiting STS, thereby reducing the availability of active hormones for cancer cells . It also impacts protein synthesis by targeting LeuRS and MetRS . The compound’s interaction with these targets can lead to downstream effects such as the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

The compound’s potent inhibitory activity against sts in mcf-7 cells suggests it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of cell growth and induction of apoptosis . For instance, one of the derivatives of this compound demonstrated an extraordinary STS inhibitory potency in MCF-7 cells, with an IC50 value improved 5-fold compared to that of the reference Irosustat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction, also known as the Huisgen cycloaddition, is often catalyzed by copper(I) ions to yield the triazole ring. The phenyl group can be introduced through the use of phenylacetylene, while the methanamine group can be added via subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with different functional groups.

Comparison with Similar Compounds

    (1-phenyl-1H-1,2,4-triazol-4-yl)methanamine: Similar structure but with a different triazole ring configuration.

    (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine: Features a benzyl group instead of a phenyl group.

    (1-phenyl-1H-1,2,3-triazol-4-yl)methanone: Contains a carbonyl group instead of a methanamine group.

Uniqueness: (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCAALSSPCHRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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